N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two dichlorobenzyl groups and an ethanediamide backbone, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide
- N-(([(2,4-dichlorobenzyl)oxy]imino)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Uniqueness
N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4N3O3/c17-10-2-1-9(12(19)5-10)7-26-22-8-21-15(24)16(25)23-14-4-3-11(18)6-13(14)20/h1-6,8H,7H2,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXMAKNDENBWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.